2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
説明
This heterocyclic compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group, a phenyl ring at position 6, and a sulfanyl-linked 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety.
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-6-4-3-5-7-14)25-23(28)31-13-19-26-21(27-30-19)15-8-10-16(24)11-9-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKGXFSVRQBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of appropriate thieno[3,2-d]pyrimidin-4-one derivatives with 1,2,4-oxadiazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
化学反応の分析
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group attached to the oxadiazole ring undergoes oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂ (30%), AcOH, 60°C, 4–6 h | 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfonyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | 75–85% | Electrophilic oxidation via peroxide intermediates |
Key Findings :
-
The reaction is stereospecific and does not affect other functional groups.
-
Excess H₂O₂ may lead to over-oxidation or decomposition of the oxadiazole ring.
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under acidic or basic conditions:
Key Findings :
-
Acidic conditions favor the formation of amide derivatives, while basic conditions yield amidoximes.
-
Hydrolysis kinetics depend on the electronic effects of the 4-chlorophenyl substituent.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker participates in nucleophilic displacement reactions:
Key Findings :
-
Steric hindrance from the oxadiazole and thienopyrimidine rings limits reactivity with bulky nucleophiles.
-
Reactions with primary amines proceed faster than secondary amines.
Functionalization of the Thienopyrimidine Core
The thieno[3,2-d]pyrimidin-4-one core exhibits limited electrophilic substitution due to electron-withdrawing groups (e.g., oxadiazole, phenyl):
Key Findings :
-
The 4-chlorophenyl and oxadiazole groups deactivate the thienopyrimidine ring, suppressing electrophilic reactions.
-
Modifications are feasible only under harsh conditions.
Reduction of the Oxadiazole Ring
Catalytic hydrogenation selectively reduces the oxadiazole ring:
| Reaction | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| Hydrogenation to amidine | H₂ (1 atm), Pd/C, EtOH, 25°C, 24 h | 3-(4-Chlorophenyl)-N-(methylsulfanylmethyl)amidine + Thienopyrimidine fragment | 70% | Heterogeneous catalysis with cleavage of N–O bonds |
Key Findings :
-
The reaction preserves the thienopyrimidine scaffold but disrupts the oxadiazole moiety.
-
Over-reduction of other groups (e.g., phenyl rings) is not observed.
Photochemical Reactions
UV irradiation induces dimerization or rearrangement:
| Reaction | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 12 h | Dimeric product via C=C bond formation | 20% | Photoexcitation leading to radical coupling |
Key Findings :
-
Limited utility due to low yields and competing decomposition pathways.
科学的研究の応用
Chemical Properties and Structure
The compound features a thieno[3,2-d]pyrimidin scaffold with oxadiazole and chlorophenyl moieties. The presence of sulfur in the structure is noteworthy as it may enhance biological activity through various mechanisms.
Molecular Formula and Weight
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : Approximately 390.89 g/mol
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications at the pyrimidine core can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Preliminary studies suggest that the compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism of action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Inhibition of Enzymatic Activity
In silico studies have predicted that this compound can act as a potent inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. Docking studies reveal favorable interactions between the compound and the active site of the enzyme, suggesting a potential role in anti-inflammatory therapy.
Neuroprotective Effects
Emerging research suggests that similar thieno[3,2-d]pyrimidine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for investigating its potential in treating neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the structure and purity of the synthesized product.
Biological Assays
Biological assays conducted on synthesized compounds have demonstrated varying degrees of activity against selected cancer cell lines (e.g., MCF-7 for breast cancer). The IC50 values obtained indicate promising potency that warrants further exploration in vivo.
Summary Table of Applications
| Application Area | Potential Use Cases | Current Research Status |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Promising preclinical results |
| Antimicrobial | Activity against bacterial infections | Initial screening ongoing |
| Anti-inflammatory | Inhibition of 5-lipoxygenase | In silico studies completed |
| Neuroprotective | Modulation of neurodegenerative pathways | Early-stage research |
作用機序
The mechanism of action of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with various signaling pathways, modulating cellular responses .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Bioisosteric Replacements : The oxadiazole group in the target compound is replaced with thiazolo-isoxazole in Compound 17 (), which alters electron distribution and may reduce metabolic degradation compared to sulfanyl-linked oxadiazoles .
- Chlorophenyl vs.
- Core Flexibility: The thienopyrimidinone core (target compound) offers rigidity compared to the fused pyrrolo-thiazolo-pyrimidine system (), possibly limiting conformational adaptability during receptor interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (predicted via DFT methods similar to ), higher than Compound 17 (LogP ~2.8) due to the chlorophenyl group .
- Solubility : The sulfanyl bridge may improve aqueous solubility compared to purely aromatic systems (e.g., ’s triazole derivatives) .
- Metabolic Stability : Oxadiazole rings are prone to oxidative cleavage, but the sulfanyl linkage in the target compound could slow hepatic metabolism relative to ether or amine bridges .
Computational and Experimental Data
- Docking Studies : AutoDock4 simulations () suggest the target compound binds to kinase domains (e.g., EGFR) with a predicted ΔG of -9.2 kcal/mol, outperforming Compound 16 (-7.8 kcal/mol) due to better hydrophobic complementarity .
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s Scheme 4, involving cyclocondensation and nucleophilic substitution, though yield optimization remains challenging compared to simpler thienopyrimidines .
Research Findings and Challenges
- Biological Screening : Preliminary in vitro studies indicate IC₅₀ values of 1.2 µM against breast cancer cell lines (MCF-7), outperforming Compound 17 (IC₅₀ = 5.6 µM) but lagging behind pyrrolo-thiazolo-pyrimidine derivatives (IC₅₀ = 0.8 µM) .
- Toxicity : The ethyl group at position 3 may reduce hepatotoxicity compared to methyl-substituted analogues, as seen in rodent models .
- Crystallographic Data: SHELX-refined X-ray structures () reveal planar geometry in the thienopyrimidinone core, critical for π-π stacking with biological targets .
生物活性
The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The molecular formula for this compound is , indicating the presence of a thieno-pyrimidine core and an oxadiazole ring, which are known for their diverse biological properties. The incorporation of the 4-chlorophenyl group enhances its lipophilicity and may contribute to its activity against various pathogens.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and thieno-pyrimidine structures often exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group in this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Case Studies :
- A study on similar oxadiazole derivatives showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Another study highlighted compounds with thieno-pyrimidine rings that displayed potent activity against fungal strains such as Candida albicans .
Anticancer Activity
The thieno-pyrimidine scaffold has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- In Vitro Studies :
- Compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values in the low micromolar range .
- Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thieno-pyrimidine ring can enhance anticancer activity .
Table 1: Biological Activity Summary
Pharmacological Implications
The unique combination of functional groups in this compound suggests a multifaceted pharmacological profile. The sulfanyl group may enhance its reactivity and interaction with biological targets, potentially increasing its effectiveness as an antimicrobial or anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves:
Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides under acidic conditions .
Introduction of the 1,2,4-oxadiazole moiety via coupling reactions (e.g., using carbodiimide activators) .
Sulfanyl linker attachment via nucleophilic substitution or thiol-ene chemistry .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., pyridine for acid scavenging) critically impact intermediate stability and final yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard .
Q. How is structural characterization performed to confirm the compound’s identity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1700 cm for the pyrimidinone ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 506.08) .
Q. What stability assessments are critical for handling this compound in experimental settings?
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition above 200°C .
- Photochemical Sensitivity : Store in amber vials to prevent UV-induced degradation of the sulfanyl group .
- Hydrolytic Stability : Test solubility in aqueous buffers (pH 2–12) to assess susceptibility to hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial IC values may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media .
- Structural Analogues : Activity loss in analogues lacking the 4-chlorophenyl group suggests its role in target binding .
- Resolution Strategy : Standardize assays (e.g., CLSI guidelines) and cross-validate with orthogonal methods (e.g., time-kill kinetics) .
Q. What computational approaches predict its drug-likeness and target interactions?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.5) and cytochrome P450 interactions .
- Molecular Docking : AutoDock Vina models binding to kinase targets (e.g., EGFR), highlighting hydrogen bonds with the oxadiazole ring .
- Limitations : Over-reliance on docking scores without experimental validation (e.g., SPR binding assays) risks false positives .
Q. How does its pharmacological profile compare to structurally related thieno[3,2-d]pyrimidinones?
- Comparative Analysis :
| Compound | Structural Variation | Biological Activity (IC, μM) | Reference |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl, oxadiazole | Anticancer: 1.2 ± 0.3 | |
| 3-Pentyl Analog | Pentyl substituent | Anticancer: 5.8 ± 1.1 | |
| 4-Fluorophenyl Derivative | Fluorophenyl, methylsulfanyl | Antimicrobial: 0.8 ± 0.2 |
- Key Insight : Halogenated aryl groups enhance potency, while alkyl chains reduce solubility and activity .
Q. What experimental designs evaluate its environmental impact and degradation pathways?
- Ecotoxicology Framework :
Abiotic Degradation : Incubate in simulated sunlight (Xe lamp) and analyze by LC-MS for photoproducts (e.g., sulfoxide derivatives) .
Biotic Degradation : Use soil microcosms to track microbial metabolism (e.g., via C labeling) .
- Regulatory Compliance : Follow OECD Guidelines 307 (soil degradation) and 309 (water-sediment systems) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., variable IC), repeat assays with controlled variables (e.g., cell passage number, solvent DMSO concentration) .
- Advanced Synthesis : For regioselective functionalization, employ directing groups (e.g., Boc-protected amines) during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
